5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Overview
Description
5-Amino-3-[(Z)-2-(4-bromophenyl)-1-cyano-1-ethenyl]-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a hydroxyethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyano-1-ethenyl]-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of a pyrazole intermediate.
Introduction of the bromophenyl group: This step involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the pyrazole intermediate in the presence of a palladium catalyst.
Addition of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the hydroxyethyl group: This can be achieved through an alkylation reaction, where the pyrazole intermediate is reacted with an appropriate hydroxyethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromophenyl and cyano groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound can be investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of anti-cancer or anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyano-1-ethenyl]-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The bromophenyl and cyano groups can play a crucial role in binding to the target enzyme or receptor, while the hydroxyethyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-bromophenyl)pyrazole: This compound shares the bromophenyl and pyrazole core but lacks the cyano and hydroxyethyl groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a bromophenyl group but features a thiazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyano-1-ethenyl]-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both a cyano and hydroxyethyl group in the same molecule is particularly noteworthy, as it provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-12-3-1-10(2-4-12)7-11(8-17)14-13(9-18)15(19)21(20-14)5-6-22/h1-4,7,22H,5-6,19H2/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQNZDRJJMLKE-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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